molecular formula C10H9NO2 B107210 7-methyl-1H-indole-2-carboxylic acid CAS No. 18474-60-7

7-methyl-1H-indole-2-carboxylic acid

Cat. No. B107210
CAS RN: 18474-60-7
M. Wt: 175.18 g/mol
InChI Key: OLNYNTKNRVFVBI-UHFFFAOYSA-N
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Description

7-Methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a core structure in many biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are often used as precursors in the synthesis of drugs and other complex organic compounds. The indole moiety is a common scaffold in medicinal chemistry due to its presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives typically involves modifications at various positions of the indole ring. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Similarly, methyl 1-methyl-1H-indole-3-carboxylate is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . These methods demonstrate the versatility of indole carboxylic acids in chemical synthesis, allowing for the introduction of various functional groups to the indole core.

Molecular Structure Analysis

Indole derivatives exhibit interesting structural features. For example, methyl 1-methyl-1H-indole-3-carboxylate has a planar molecular structure due to its positioning on a mirror plane within the crystal lattice . The crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural characteristics are crucial as they can influence the physical properties and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of indole derivatives is an area of significant interest. The study on MMIC used spectroscopic techniques and computational studies to investigate its reactivity. Chemical descriptors and molecular electrostatic potential (MEP) analysis identified both the positive and negative centers of the molecule, which are essential for understanding its behavior in chemical reactions . The indole ring system can participate in various chemical reactions, making it a valuable component in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, provides insights into the vibrational modes, electronic nature, and magnetic field environment of these molecules . Additionally, computational studies can predict non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, which are important for applications in materials science . Understanding these properties is essential for the development of indole-based compounds with desired biological or physical characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 7-methyl-1H-indole-2-carboxylic acid and its derivatives are integral in various synthesis processes. For instance, indole carboxylic acids/amides react with substituted propargyl alcohols to produce fused seven-membered lactones/lactams upon treatment, demonstrating significant carboxylate/amide migration and decarboxylative cyclization reactions (Selvaraj, Debnath, & Swamy, 2019).
  • The compound has also been utilized in the synthesis of novel indole-benzimidazole derivatives, showing its versatility in organic synthesis (Wang et al., 2016).

Biological and Medicinal Chemistry

  • In biological and medicinal research, derivatives of 7-methyl-1H-indole-2-carboxylic acid have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, indicating potential for therapeutic applications (Raju et al., 2015).

Spectroscopic Profiling

  • Spectroscopic studies like FT-IR, FT-Raman, and NMR have been conducted on derivatives of 7-methyl-1H-indole-2-carboxylic acid, highlighting their potential as precursors to biologically active molecules. These studies provide insights into the molecule's electronic nature, bonding, and anti-bonding structures, as well as its reactivity (Almutairi et al., 2017).

Computational and Crystallographic Studies

  • Computational methods and crystallographic studies have been employed to understand the structure and characteristics of 7-methyl-1H-indole-2-carboxylic acid derivatives better. These studies help in the visualization of molecular interactions and the crystal packing of these compounds, which is crucial for the development of new materials and drugs (Sapari et al., 2018).

properties

IUPAC Name

7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYNTKNRVFVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391174
Record name 7-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-indole-2-carboxylic acid

CAS RN

18474-60-7
Record name 7-Methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18474-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylindole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are involved in the key steps of tryptophan metabolism and are potential new targets for tumor …
Number of citations: 29 www.sciencedirect.com
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
… Combi-blocks, and Ark Pharma: 4-methyl-1H-indole-2-carboxylic acid, 5-methyl-1H-indole-2-carboxylic acid, 6-methyl-1H-indole-2-carboxylic acid, 7-methyl-1H-indole-2-carboxylic acid…
Number of citations: 146 pubs.acs.org
T Sato, J Baker, T Warne, GA Brown, AGW Leslie… - Molecular …, 2015 - ASPET
… The precipitate was filtered, washed with water (100 ml), and dried to give 4-(benzyloxy)-7-methyl-1H-indole-2-carboxylic acid (0.7 g, 82% yield) as a white solid. LCMS (Method A): m/z …
Number of citations: 31 molpharm.aspetjournals.org
M Nazaré, DW Will, H Matter, H Schreuder… - Journal of medicinal …, 2005 - ACS Publications
… 7-Methyl-1H-indole-2-carboxylic acid (18) (1.0 g, 57 mmol) was dissolved in methanolic … 3-Iodo-7-methyl-1H-indole-2-carboxylic Acid Methyl Ester. 7-Methyl-1H-indole-2-carboxylic acid …
Number of citations: 117 pubs.acs.org
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org
H Pérez-Sánchez, V Rezaei… - …, 2016 - springerplus.springeropen.com
… a ​Factor Xa in complex with 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3- ylmethyl]-3-cyano-7-methyl-1h-indole-2-carboxylic acid (1-isopropyl-piperidin-4-yl)-amide. b Thrombin in complex …
Number of citations: 14 springerplus.springeropen.com
A Varnavas, L Lassiani, V Valenta, A Ciogli… - Medicinal …, 2005 - ingentaconnect.com
… 7-Methyl-1H-Indole-2-Carboxylic Acid Ethyl Ester (14b) … 7-Methyl-1H-Indole-2-Carboxylic Acid (14a) …
Number of citations: 4 www.ingentaconnect.com

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